7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a heterocyclic compound that belongs to the acridine family Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is DNA . This compound acts as a DNA intercalator , inserting itself between the base pairs of the DNA double helix . This interaction with DNA can disrupt normal cellular processes and lead to various biological effects.
Mode of Action
As a DNA intercalator, this compound inserts itself into the DNA structure, causing the DNA helix to unwind . This unwinding can interfere with critical cellular processes such as DNA replication and transcription, leading to cell death or altered cell function .
Biochemical Pathways
For example, the disruption of DNA replication can lead to cell cycle arrest, while the disruption of transcription can alter protein synthesis .
Pharmacokinetics
Like other dna intercalators, it is likely to have good cellular permeability due to its planar structure, which allows it to easily pass through cell membranes and reach its target
Result of Action
The primary result of the action of this compound is the disruption of DNA structure and function. This can lead to cell death or altered cell function, depending on the specific cellular context . In some cases, this can have therapeutic effects, such as in the treatment of cancer or bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ability to intercalate into DNA . Additionally, the presence of other molecules in the cell, such as proteins or other DNA-binding molecules, can also influence its action
Biochemical Analysis
Biochemical Properties
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been shown to interact with DNA, acting as an intercalator that can inhibit topoisomerase and telomerase enzymes, thereby exhibiting anticancer properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function . In cancer cells, this compound intercalates into DNA, disrupting the replication process and inducing apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in biochemical research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction enhances cholinergic transmission and improves cognitive function. Additionally, the compound intercalates into DNA, stabilizing the DNA-topoisomerase complex and preventing the relaxation of supercoiled DNA . This inhibition of topoisomerase activity leads to DNA damage and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic transmission . Prolonged exposure may also result in cellular toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive function without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells . These interactions can influence the compound’s bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with DNA primarily occurs in the nucleus, where it can exert its anticancer effects by intercalating into the DNA . The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoic acid with aniline derivatives, followed by cyclization using polyphosphoric acid (PPA) as a catalyst . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline and tetrahydroacridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-9-acridinamine: This compound is structurally similar but has an amine group instead of a carboxylic acid group.
9-Acridinecarboxylic acid: Another related compound, differing by the absence of the chloro and tetrahydro groups.
Uniqueness
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a DNA intercalator, while the carboxylic acid group allows for further functionalization and derivatization .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBPPIOLNNDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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